(4-Nitrophenyl)methyl prop-2-ynoate
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Overview
Description
(4-Nitrophenyl)methyl prop-2-ynoate is an organic compound with the molecular formula C10H7NO4. It is characterized by the presence of a nitrophenyl group attached to a methyl prop-2-ynoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl prop-2-ynoate typically involves the esterification of 4-nitrobenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Addition: The alkyne moiety can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride).
Major Products
Reduction: 4-Aminophenylmethyl prop-2-ynoate.
Substitution: Corresponding amides or esters.
Addition: Dihalogenated or halogenated derivatives.
Scientific Research Applications
(4-Nitrophenyl)methyl prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl prop-2-ynoate involves its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The alkyne moiety can undergo addition reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of specific catalysts and reagents that target the functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the alkyne moiety.
4-Nitrobenzyl alcohol: Similar in structure but lacks the ester and alkyne moieties.
4-Nitrobenzyl bromide: Similar in structure but contains a bromide group instead of the ester and alkyne moieties.
Uniqueness
(4-Nitrophenyl)methyl prop-2-ynoate is unique due to the presence of both a nitrophenyl group and an alkyne moiety. This combination of functional groups allows for a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science .
Properties
CAS No. |
34846-03-2 |
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Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl prop-2-ynoate |
InChI |
InChI=1S/C10H7NO4/c1-2-10(12)15-7-8-3-5-9(6-4-8)11(13)14/h1,3-6H,7H2 |
InChI Key |
SARACICUNSZHSR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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